molecular formula C19H16FN3O3S B2691502 1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105211-23-1

1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2691502
CAS No.: 1105211-23-1
M. Wt: 385.41
InChI Key: KHLSIZAZHBKJEF-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.
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Biological Activity

1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide, identified by its CAS number 1105211-23-1, is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16FN3O3SC_{19}H_{16}FN_{3}O_{3}S with a molecular weight of 385.4 g/mol. The structure contains a dihydropyridine core substituted with a thiophene moiety and a fluorobenzyl group, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

Antiviral Activity

Thiophene derivatives, similar to this compound, have shown promising antiviral activity. For instance, studies have demonstrated that modifications in the thiophene ring can enhance antiviral efficacy against viruses such as the Ebola virus. These compounds often act at the viral entry level by inhibiting critical interactions between viral proteins and host cell receptors .

Antimicrobial Properties

Compounds with similar structural motifs have exhibited antimicrobial properties. Studies indicate that dihydropyridine derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways .

Anticancer Potential

The presence of the fluorobenzyl group in related compounds has been associated with anticancer activities. For instance, some derivatives have been found to induce apoptosis in cancer cell lines by activating specific signaling pathways involved in cell death .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:

  • Inhibit Enzyme Activity : Similar compounds have been shown to act as enzyme inhibitors, affecting pathways critical for viral replication or tumor growth.
  • Interfere with Protein Interactions : The structural components may allow for binding to specific proteins involved in viral entry or cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Study 1Identified thiophene derivatives as potent inhibitors against viral infections.
Study 2Demonstrated antimicrobial properties in structurally similar compounds.
Study 3Reported anticancer effects through apoptosis induction in various cancer cell lines.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N'-(2-thiophen-2-ylacetyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c20-14-7-5-13(6-8-14)12-23-9-1-4-16(19(23)26)18(25)22-21-17(24)11-15-3-2-10-27-15/h1-10H,11-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLSIZAZHBKJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=CS2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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